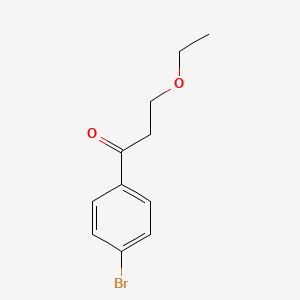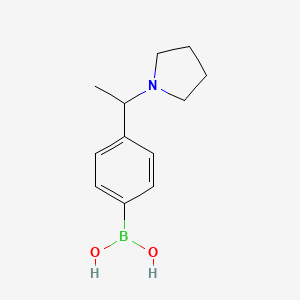
(4-Chloro-1-benzothiophen-2-yl)methanol
Overview
Description
“(4-Chloro-1-benzothiophen-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClOS and a molecular weight of 198.67 . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 . The canonical SMILES representation is C1=CC2=C(C=C(S2)CO)C(=C1)Cl . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 198.67 g/mol . It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 197.9906137 g/mol . The topological polar surface area is 48.5 Ų . It has 12 heavy atoms .Scientific Research Applications
Photochemical Synthesis
A study demonstrates the photo-reorganization of related compounds in methanol under UV light, leading to the formation of pentacyclic compounds. This represents a method for synthesizing benzothiophene fused xanthenone derivatives (Dalal et al., 2017).
Antimicrobial Activity
Research on derivatives of similar compounds has shown potential in antimicrobial activities. These derivatives have been synthesized and tested for their effectiveness against bacteria (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The structural analysis of compounds related to (4-Chloro-1-benzothiophen-2-yl)methanol has been carried out, contributing to the understanding of their molecular properties and potential applications (Tessler & Goldberg, 2004).
Electrosynthesis and Characterization
A study involved the electrosynthesis of poly[1-(thiophene-2-yl)benzothieno[3,2-b]benzothiophene], highlighting its characterization and optical properties. This research is pivotal for understanding the electrical and optical applications of similar compounds (Lô et al., 2006).
Chemosensor Development
The use of related compounds in developing chemosensors for detecting metal ions such as silver has been explored, indicating its potential in environmental and analytical chemistry (Tharmaraj et al., 2012).
Photogeneration and Reactivity Studies
Research on the photogeneration and reactivity of aryl cations from aromatic halides, including compounds analogous to this compound, has been conducted to understand their chemical behavior and potential applications (Protti et al., 2004).
Synthesis and Reactivity towards Nucleophiles
Studies have explored the synthesis and reactivity of related compounds towards sulfur- and oxygen-containing nucleophiles, providing insights into their chemical versatility and potential applications in synthesis (Pouzet et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Mode of Action
Benzothiophene derivatives have been shown to interact with a variety of enzymes and receptors in biological systems . The mechanism of action of such newly designed ligands could be the same or different from that of the parent molecules .
Biochemical Pathways
Benzothiophene derivatives have been known to interact with multiple targets simultaneously, affecting various biochemical pathways .
Result of Action
Biochemical Analysis
Biochemical Properties
(4-Chloro-1-benzothiophen-2-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in the detoxification processes . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other substances . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can affect metabolic flux and the levels of metabolites in the body. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to an accumulation of certain metabolites and a decrease in the metabolism of other substances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments . For instance, this compound can be transported into cells via specific transporters and then distributed to different organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and influences their activity.
properties
IUPAC Name |
(4-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKONFPJHMRSPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CO)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653901 | |
| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216575-42-7 | |
| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Difluoro(pyridin-2-yl)methyl]pyridine](/img/structure/B1390675.png)



![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1390681.png)



